molecular formula C3BrF7 B1362541 Heptafluoropropyl bromide CAS No. 422-85-5

Heptafluoropropyl bromide

Cat. No.: B1362541
CAS No.: 422-85-5
M. Wt: 248.92 g/mol
InChI Key: LANNRYWUUQMNPF-UHFFFAOYSA-N
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Description

Heptafluoropropyl bromide, also known as Perfluoropropyl Bromide, is a chemical compound with the molecular formula C3BrF7 . It has a molecular weight of 248.93 . The compound is typically a colorless to brown transparent liquid .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the positions of the atoms and the bonds between them .


Physical And Chemical Properties Analysis

This compound has a density of 1.9±0.1 g/cm^3, a boiling point of 16.8±8.0 °C at 760 mmHg, and a vapor pressure of 1015.9±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 25.3±3.0 kJ/mol and a flash point of -36.0±18.4 °C . The compound has a molar refractivity of 24.7±0.3 cm^3 .

Scientific Research Applications

Fumigant and Insect Control

Heptafluoropropyl bromide has been explored as a potential fumigant alternative to methyl bromide for insect control. Studies have examined its effectiveness against various pests and its potential as a safer and more environmentally friendly option (Zhu et al., 2018).

Environmental Monitoring

Research has been conducted on the detection of perfluorinated compounds like this compound in environmental samples. Techniques like solid-phase extraction and liquid chromatography-mass spectrometry have been used to quantify these compounds in water samples, highlighting their relevance in environmental monitoring and pollution studies (Zhao et al., 2007).

Chemical Synthesis and Drug Development

This compound has been utilized in chemical synthesis, particularly in the context of developing new compounds and materials. This includes its use in creating new fluorinated compounds, which have applications in various fields including pharmaceuticals (Zhao & MacMillan, 2020).

Photoredox Catalysis

This compound has been used in photoredox catalysis, a process that involves light to activate a chemical reaction. This has implications in creating more efficient and sustainable chemical processes (Lin et al., 2016).

Fire Suppression

This compound has been studied as an alternative to halon fire-suppression agents. Its properties make it a candidate for use in fire extinguishing applications, with studies focusing on its interaction with other substances and effectiveness in suppressing fires (Leng et al., 2014).

Interaction with Biological Membranes

Research on this compound has included its interaction with biological membranes. This is significant in understanding the biological impacts of fluorocarbons and their potential uses in medicine and drug delivery (Ellena et al., 2002).

Safety and Hazards

Heptafluoropropyl bromide is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,3-heptafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF7/c4-2(7,8)1(5,6)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANNRYWUUQMNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrC3F7, C3BrF7
Record name Propane, 1-bromo-1,1,2,2,3,3,3-heptafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059971
Record name 1-Bromoheptafluoropropane
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Molecular Weight

248.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-85-5
Record name 1-Bromo-1,1,2,2,3,3,3-heptafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propane, 1-bromo-1,1,2,2,3,3,3-heptafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1-bromo-1,1,2,2,3,3,3-heptafluoro-
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Record name 1-Bromoheptafluoropropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-1,1,2,2,3,3,3-heptafluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is using heptafluoropropyl bromide in a flow system advantageous, especially considering its low boiling point?

A: this compound (bp 12 °C) is a highly volatile compound, making its precise handling in traditional batch reactions challenging. The paper demonstrates a novel approach using a jacketed syringe pump within a continuous flow system []. This system allows for the controlled and consistent delivery of this compound to the reaction mixture, even under ambient pressure. This method offers several advantages:

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